5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound “5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione” is a thiazolidine derivative. Thiazolidine is a five-membered ring compound containing sulfur and nitrogen . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent, and a hydroxyl (-OH) group .
Scientific Research Applications
Corrosion Inhibition
Thiazolidinedione derivatives, including those structurally related to 5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione, have been studied for their effectiveness as corrosion inhibitors. For instance, two thiazolidinedione derivatives were synthesized and investigated for mild steel corrosion inhibition in hydrochloric acid solution. These studies utilized techniques such as weight loss, electrochemical polarization, and electrochemical impedance spectroscopy (EIS) to demonstrate the inhibitors' efficiency, which increased with their concentration (Yadav, Behera, Kumar, & Yadav, 2015).
Synthesis and Structural Analysis
Thiazolidinedione derivatives have been the subject of extensive synthesis and structural analysis. For example, various 5-(arylidene)-3-(4-methylbenzoyl)thiayolidine-2,4-diones with different arylidene groups were synthesized and their structures confirmed through elemental analysis, IR, 1 H NMR, and MS spectroscopy. This research contributes to the understanding of the structural properties of thiazolidinedione compounds, which is essential for their application in various fields (Popov-Pergal et al., 2010).
Antimicrobial Activity
Thiazolidinedione derivatives have also been explored for their antimicrobial properties. A study synthesized new 5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione and 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives, and these compounds were screened for in vitro antimicrobial activities against several pathogenic bacterial strains and fungal strain Candida albicans. Some derivatives showed significant inhibitory activities against specific bacterial strains, demonstrating the potential of thiazolidinedione compounds in antimicrobial applications (Stana et al., 2014).
Biological Screening and Central Nervous System Penetrability
In the field of medicinal chemistry, thiazolidinediones have been studied for their biological activities and ability to penetrate the central nervous system. For example, a novel thiazolidinedione compound, [3H]-4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, was synthesized and characterized for its binding profile in neuroblastoma-glioma cells. In vivo studies in rats indicated that this compound effectively penetrates the blood-brain barrier, highlighting its potential use in central nervous system-related pharmacological studies (Rosen et al., 1990).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[(2-hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-16-7-4-2-3-6(9(7)13)5-8-10(14)12-11(15)17-8/h2-4,8,13H,5H2,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGMWQHKFXMFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CC2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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